1-(Triethylsilyl)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triethylsilyl)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H15F3O3SSi and a molecular weight of 264.34 g/mol . It is commonly used as a silylating agent and a Lewis acid catalyst in various chemical reactions . The compound is known for its high reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triethylsilyl)ethyl trifluoromethanesulfonate can be synthesized through the reaction of triethylsilyl chloride with trifluoromethanesulfonic acid . The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Triethylsilyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group with other functional groups.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form triethylsilanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Temperature: The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products:
Scientific Research Applications
1-(Triethylsilyl)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups during chemical reactions.
Material Science: It is used in the synthesis of silicon-based materials and polymers.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(Triethylsilyl)ethyl trifluoromethanesulfonate involves the activation of nucleophiles through the formation of a silyl ether intermediate . The trifluoromethanesulfonate group acts as a leaving group, facilitating the substitution reaction . The compound’s high reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethanesulfonate group, which enhances the electrophilicity of the silicon atom .
Comparison with Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with methyl groups instead of ethyl groups.
Triethylsilyl chloride: Lacks the trifluoromethanesulfonate group and is less reactive.
Triethylsilyl trifluoroacetate: Contains a trifluoroacetate group instead of a trifluoromethanesulfonate group.
Uniqueness: 1-(Triethylsilyl)ethyl trifluoromethanesulfonate is unique due to its combination of high reactivity and stability under anhydrous conditions . Its ability to act as both a silylating agent and a Lewis acid catalyst makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
653603-81-7 |
---|---|
Molecular Formula |
C9H19F3O3SSi |
Molecular Weight |
292.39 g/mol |
IUPAC Name |
1-triethylsilylethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H19F3O3SSi/c1-5-17(6-2,7-3)8(4)15-16(13,14)9(10,11)12/h8H,5-7H2,1-4H3 |
InChI Key |
NMDOURUVZHTCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.